molecular formula C14H11Br B8661060 1-(4-Bromophenyl)-1-phenylethylene CAS No. 4333-76-0

1-(4-Bromophenyl)-1-phenylethylene

Cat. No.: B8661060
CAS No.: 4333-76-0
M. Wt: 259.14 g/mol
InChI Key: RFBNEESZDICKQI-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-1-phenylethylene is a useful research compound. Its molecular formula is C14H11Br and its molecular weight is 259.14 g/mol. The purity is usually 95%.
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Properties

CAS No.

4333-76-0

Molecular Formula

C14H11Br

Molecular Weight

259.14 g/mol

IUPAC Name

1-bromo-4-(1-phenylethenyl)benzene

InChI

InChI=1S/C14H11Br/c1-11(12-5-3-2-4-6-12)13-7-9-14(15)10-8-13/h2-10H,1H2

InChI Key

RFBNEESZDICKQI-UHFFFAOYSA-N

Canonical SMILES

C=C(C1=CC=CC=C1)C2=CC=C(C=C2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-bromoacetophenone (10.0 g, 50.2 mmol) in 130 mL of dry diethyl ether was added over 1.5 hours to a solution of phenyllithium (30.7 mL of 1.8 M a solution in dibutyl ether, 55.2 mmol) in 70 mL of dry diethyl ether at room temperature under an inert atmosphere. The reaction mixture was stirred while heating to reflux for 3 hours and then was examined by [C-MS which showed complete consumption of starting material. The reaction was quenched with water (500 mL), until gas evolution ceased, and 1 N HCL (31 mL). The organic layer was separated, dried over sodium sulfate and concentrated under reduced pressure. The crude product was used without any further purification. A solution of the crude (1-(4-bromo-phenyl)-1-phenyl-ethanol) and a catalytic amount of p-toluenesulfonic acid in toluene (100 mL) was heated at 120° C. for 16 h in a flask equipped with a Dean-Stark apparatus. The reaction mixture was examined by LC-MS which showed complete consumption of starting material. Solvent was evaporated under reduced pressure and the crude was purified by flash chromatography eluting with cyclohexane/ethyl acetate (100:0 to 98:2) giving 11 g of the title compound as a colorless oil (Yield: 84%)
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
30.7 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Yield
84%

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